N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a tetrazole ring, a benzothiadiazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the [2+3] cycloaddition reaction between a nitrile and an azide.
Introduction of the Benzothiadiazole Moiety: This step involves the formation of the benzothiadiazole ring, which can be synthesized through the reaction of o-phenylenediamine with sulfur and a suitable oxidizing agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and safety, particularly for the handling of hazardous intermediates like hydrazoic acid .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of a tetrazole ring, benzothiadiazole moiety, and sulfonamide group. This unique structure imparts a range of chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C14H11N7O3S2 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H11N7O3S2/c1-24-12-6-5-9(7-11(12)21-8-15-19-20-21)18-26(22,23)13-4-2-3-10-14(13)17-25-16-10/h2-8,18H,1H3 |
InChI Key |
ZIWLIOMCTVYMPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)N4C=NN=N4 |
Origin of Product |
United States |
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